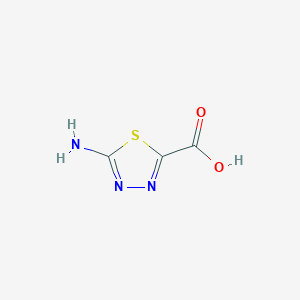

5-氨基-1,3,4-噻二唑-2-羧酸

描述

5-Amino-1,3,4-thiadiazole-2-carboxylic acid is a compound that belongs to the thiadiazole family, characterized by a ring structure containing both sulfur and nitrogen atoms. The thiadiazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically relevant heterocycles. Although the provided papers do not directly discuss 5-amino-1,3,4-thiadiazole-2-carboxylic acid, they do provide insights into closely related compounds, which can help infer some of the properties and applications of the compound .

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves the reaction of aromatic aldehydes with dichloroacetic acid and thiourea, as seen in the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives . These reactions typically proceed via the formation of Schiff's bases and subsequent cyclization. The synthesis process is supported by spectroscopic data such as FT-IR and UV-Visible spectroscopy, which help confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing that it crystallizes in the orthorhombic space group with specific unit cell parameters . The geometry of the molecule, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which show good agreement with experimental data. Additionally, the presence of hydrogen bonding and strong conjugative interactions can be inferred from the molecular structure, which contributes to the molecule's polarity .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be inferred from their molecular electrostatic potential maps and frontier molecular orbitals, which are produced using optimized structures from DFT calculations . These compounds exhibit n→π* UV absorption peaks, indicating their potential for electronic transitions. The presence of hydrogen bonding motifs in the structures of cocrystals, such as those formed with carboxylic acids, suggests that these compounds can participate in hydrogen bonding interactions, which are crucial in the formation of supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be diverse, depending on the substituents attached to the thiadiazole ring. For example, the crystal structure of a methyl ester derivative of a related compound showed that intermolecular contacts are dominated by hydrogen bonding involving the amine hydrogen atoms . The presence of different substituents can lead to variations in the compound's solubility, melting point, and other physical properties. The electronic properties, such as the magnitude of the first-order hyperpolarizability, suggest potential applications in nonlinear optics (NLO) materials .

科学研究应用

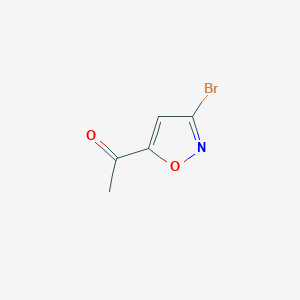

杂环化合物合成

5-氨基-1,3,4-噻二唑-2-羧酸衍生物已用于合成各种杂环化合物。例如,Petkevich 等人(2021 年)描述了从 5-芳基异恶唑和 4,5-二氯异噻唑-3-羧酸衍生物合成 2-巯基-1,3,4-三唑和 2-氨基-1,3,4-噻二唑,表明了创建生物活性化合物的潜力 (Petkevich 等人,2021 年)。

缓蚀

在材料科学领域,5-氨基-1,3,4-噻二唑-2-羧酸衍生物因其缓蚀性能而受到研究。Attou 等人(2020 年)合成了一种 1,3,4-噻二唑衍生物,并研究了它作为酸性环境中低碳钢的缓蚀剂。他们的研究发现,这种衍生物提供了显着的防腐蚀保护,表明其在工业环境中的潜在应用 (Attou 等人,2020 年)。

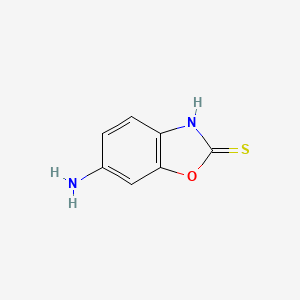

碳酸酐酶抑制剂的开发

在药物化学中,5-氨基-1,3,4-噻二唑-2-羧酸衍生物因其作为碳酸酐酶抑制剂的潜力而被探索。Bülbül 等人(2008 年)合成了 5-氨基-1,3,4-噻二唑-2-磺酰胺的吡唑羧酸酰胺,并研究了它们对人碳酸酐酶同工酶的抑制作用。这项研究突出了这些化合物在开发新治疗剂中的潜力 (Bülbül 等人,2008 年)。

新型合成方法

研究还集中在为 1,3,4-噻二唑衍生物开发新型合成方法。Kokovina 等人(2021 年)开发了一种合成 1,3,4-噻二唑-2-胺衍生物的新方法,展示了一种创建这些化合物的简化方法 (Kokovina 等人,2021 年)。

未来方向

The future directions for “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities. For instance, some of the target compounds synthesized from “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” exhibited good antifungal activities . Therefore, the development of novel and promising fungicides and bactericides is still an urgent task .

属性

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUJXSWVAHMPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557848 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

CAS RN |

63326-73-8 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

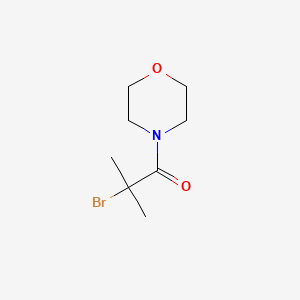

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)